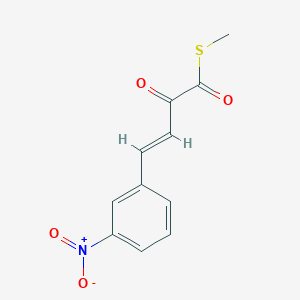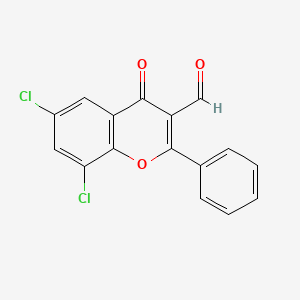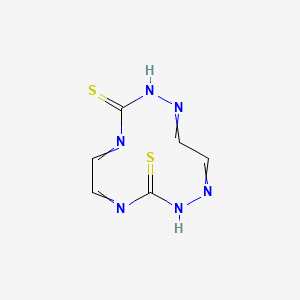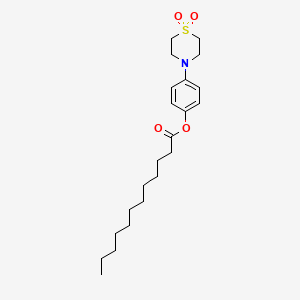
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester linkage, and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate typically involves the condensation of 3-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding amides or esters.
Applications De Recherche Scientifique
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel catalysts and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone moiety can act as a Michael acceptor, facilitating nucleophilic addition reactions with biological nucleophiles like thiols or amines. This interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-nitrophenyl)but-3-en-2-one: Shares the enone moiety but lacks the thioester linkage.
(E)-4-(4-nitrophenyl)but-3-en-2-one: Similar structure with a nitrophenyl group in a different position.
(E)-3-(4-nitrophenyl)prop-2-en-1-one: Contains a shorter carbon chain and lacks the thioester group.
Uniqueness
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both the thioester and enone functionalities, which confer distinct reactivity and potential for diverse applications. The combination of these structural features makes it a versatile compound for various scientific investigations.
Propriétés
Formule moléculaire |
C11H9NO4S |
|---|---|
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
S-methyl (E)-4-(3-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)6-5-8-3-2-4-9(7-8)12(15)16/h2-7H,1H3/b6-5+ |
Clé InChI |
WNQCSDFPHVLUSP-AATRIKPKSA-N |
SMILES isomérique |
CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CSC(=O)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)

![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)

![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)


